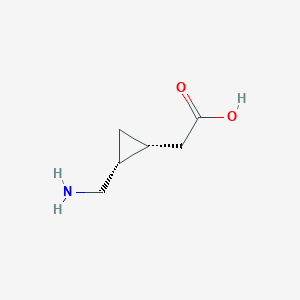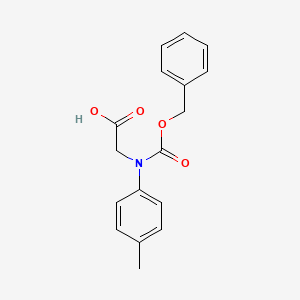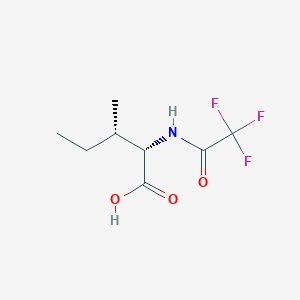
(2,2,2-trifluoroacetyl)-L-isoleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2,2-Trifluoroacetyl)-L-isoleucine is an organic compound that features a trifluoroacetyl group attached to the amino acid L-isoleucine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-trifluoroacetyl)-L-isoleucine typically involves the reaction of L-isoleucine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the trifluoroacetyl derivative. The general reaction scheme is as follows:
Starting Materials: L-isoleucine and trifluoroacetic anhydride.
Reaction Conditions: The reaction is usually performed in an inert solvent such as dichloromethane or acetonitrile, at a temperature range of 0-25°C.
Procedure: L-isoleucine is dissolved in the solvent, and trifluoroacetic anhydride is added dropwise with stirring. The reaction mixture is then allowed to react for several hours.
Isolation: The product is isolated by evaporating the solvent and purifying the residue through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of L-isoleucine and trifluoroacetic anhydride are handled in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity, including temperature control and efficient mixing.
Purification: Industrial purification techniques such as distillation, crystallization, and chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
(2,2,2-Trifluoroacetyl)-L-isoleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding amine or alcohol derivatives.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of trifluoroacetyl oxides.
Reduction: Formation of trifluoroacetyl amines or alcohols.
Substitution: Formation of substituted trifluoroacetyl derivatives.
科学的研究の応用
(2,2,2-Trifluoroacetyl)-L-isoleucine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, such as in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2,2,2-trifluoroacetyl)-L-isoleucine involves its interaction with molecular targets such as enzymes and proteins. The trifluoroacetyl group can form strong interactions with active sites, leading to inhibition or modification of enzyme activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Protein Modification: It can modify proteins by reacting with amino acid residues, altering their structure and function.
類似化合物との比較
Similar Compounds
Trifluoroacetic Acid: A related compound with similar trifluoromethyl group but different functional properties.
Trifluoroacetic Anhydride: Used in similar synthetic applications but with different reactivity.
Trifluoroacetamide: Another trifluoroacetyl derivative with distinct chemical behavior.
Uniqueness
(2,2,2-Trifluoroacetyl)-L-isoleucine is unique due to its combination of the trifluoroacetyl group and the amino acid L-isoleucine
特性
分子式 |
C8H12F3NO3 |
|---|---|
分子量 |
227.18 g/mol |
IUPAC名 |
(2S,3S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoic acid |
InChI |
InChI=1S/C8H12F3NO3/c1-3-4(2)5(6(13)14)12-7(15)8(9,10)11/h4-5H,3H2,1-2H3,(H,12,15)(H,13,14)/t4-,5-/m0/s1 |
InChIキー |
XPCLFBDSELYLIK-WHFBIAKZSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)C(F)(F)F |
正規SMILES |
CCC(C)C(C(=O)O)NC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2-[(4-hydroxyphenyl)amino]acetate](/img/structure/B13514008.png)
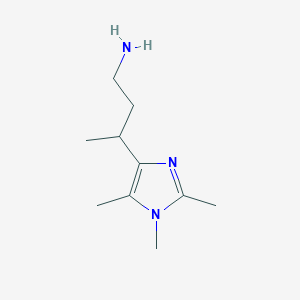

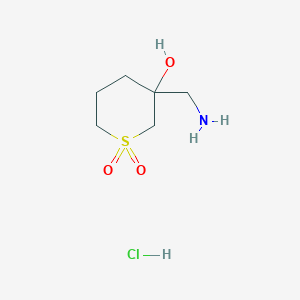
![4-[2-(Dimethylamino)ethoxy]-2-fluoroanilinehydrochloride](/img/structure/B13514032.png)


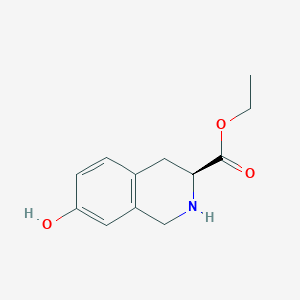
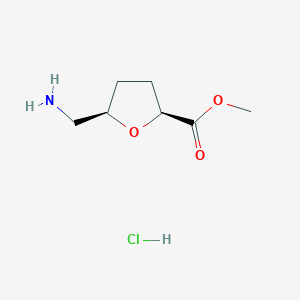
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methylbenzamidehydrochloride](/img/structure/B13514052.png)
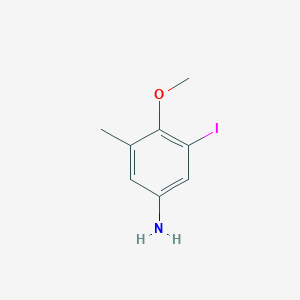
![3-{[(tert-butoxy)carbonyl]amino}-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid](/img/structure/B13514085.png)
